molecular formula C19H15ClFNO2 B13863673 3-(4-(benzyloxy)-3-fluorophenyl)-6-chloro-1-methylpyridin-2(1H)-one

3-(4-(benzyloxy)-3-fluorophenyl)-6-chloro-1-methylpyridin-2(1H)-one

Cat. No.: B13863673
M. Wt: 343.8 g/mol
InChI Key: ATFWCESCBBKVDG-UHFFFAOYSA-N
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Description

3-(4-(Benzyloxy)-3-fluorophenyl)-6-chloro-1-methylpyridin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzyloxy group, a fluorophenyl group, and a chloropyridinone moiety, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(benzyloxy)-3-fluorophenyl)-6-chloro-1-methylpyridin-2(1H)-one typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the initial formation of the benzyloxy and fluorophenyl groups, followed by their integration into the pyridinone structure through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Benzyloxy)-3-fluorophenyl)-6-chloro-1-methylpyridin-2(1H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The benzyloxy and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-fluorophenyl ketones, while reduction could produce benzyloxy-fluorophenyl alcohols.

Scientific Research Applications

3-(4-(Benzyloxy)-3-fluorophenyl)-6-chloro-1-methylpyridin-2(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(benzyloxy)-3-fluorophenyl)-6-chloro-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit epidermal growth factor receptor (EGFR) kinase activity, leading to the suppression of cancer cell proliferation . The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-(benzyloxy)-3-fluorophenyl)-6-chloro-1-methylpyridin-2(1H)-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C19H15ClFNO2

Molecular Weight

343.8 g/mol

IUPAC Name

6-chloro-3-(3-fluoro-4-phenylmethoxyphenyl)-1-methylpyridin-2-one

InChI

InChI=1S/C19H15ClFNO2/c1-22-18(20)10-8-15(19(22)23)14-7-9-17(16(21)11-14)24-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3

InChI Key

ATFWCESCBBKVDG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C(C1=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)F)Cl

Origin of Product

United States

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